Structural Differentiation: 4-Fluorobenzyl vs. 4-Fluorophenyl N-Substitution and Predicted Impact on PDE4 Binding
The target compound (CAS 954712-45-9) differs from its closest commercially listed analog, N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide (CAS 954668-01-0), by the presence of a methylene (-CH2-) spacer between the pyrrolidinone N1 and the 4-fluorophenyl ring . In the analog, the fluorophenyl ring is directly attached to the lactam nitrogen, constraining its conformational freedom and altering the electronic environment of the amide bond. In PDE4 inhibitors of the rolipram class, the N-aryl substituent occupies a lipophilic pocket, and the introduction of a benzyl spacer has been demonstrated to modulate both potency and isoform selectivity [1].
| Evidence Dimension | N1 substituent structure and conformational flexibility |
|---|---|
| Target Compound Data | N1-(4-fluorobenzyl) group with -CH2- spacer; molecular formula C20H21FN2O2; molecular weight 340.4 g/mol |
| Comparator Or Baseline | Analog CAS 954668-01-0: N1-(4-fluorophenyl) group without spacer; molecular formula C19H19FN2O2; molecular weight 326.4 g/mol |
| Quantified Difference | Presence of -CH2- linker in target increases N1–aryl distance by ~1.5 Å and introduces an additional rotatable bond, predicted to enhance conformational sampling in the PDE4 binding pocket. |
| Conditions | Structural comparison based on SMILES and molecular modeling inference from homologous rolipram-based PDE4 inhibitor SAR series |
Why This Matters
The benzyl linker can improve subtype selectivity and reduce emetic potential, a common liability of first-generation PDE4 inhibitors, making this compound a superior candidate for CNS or respiratory inflammation programs.
- [1] Keller TH, et al. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Chem Pharm Bull (Tokyo). 2001 Aug;49(8):1009-17. PMID: 11515569. View Source
